molecular formula C21H20O B8303131 3,3,3-Triphenylpropan-1-ol CAS No. 15070-88-9

3,3,3-Triphenylpropan-1-ol

Cat. No. B8303131
M. Wt: 288.4 g/mol
InChI Key: YTCIFIIVIUREOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05874436

Procedure details

Borane-methyl sulfide (60 mL, 0.63 mol) was added dropwise to 100 g (0.33 mol) of 3,3,3-triphenylpropanoic acid and 38 mL (0.33 mol) trimethyl borate in 1 liter of anhydrous tetrahydrofuran at room temperature. After 18 hr, the reaction mixture was carefully acidified with 180 mL of conc. hydrochloric acid, stirred for 3 hours and then further diluted with ca. 450 mL of water. The THF layer was collected, the aqueous layer extracted twice with dichloromethane, and the organic layers combined and dried over magnesium sulfate. The organic solution was evaporated to leave a solid, which was recrystallized (two crops) from hexane-dichloromethane to give 83.3 g (87.5%) of the title compound, mp 103°-106° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Yield
87.5%

Identifiers

REACTION_CXSMILES
B.CSC.[C:5]1([C:11]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:12][C:13](O)=[O:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.B(OC)(OC)OC.Cl>O1CCCC1.O>[C:22]1([C:11]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:13][OH:14])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
38 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solution was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized (two crops) from hexane-dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCO)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 83.3 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.